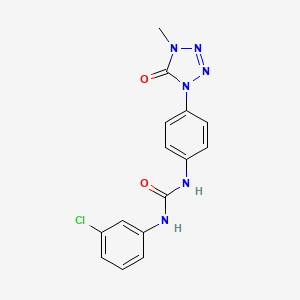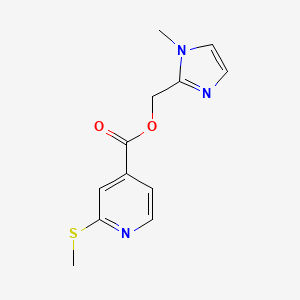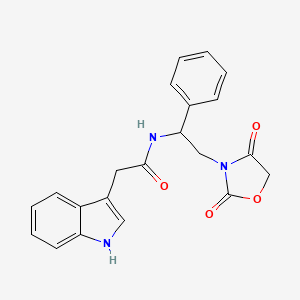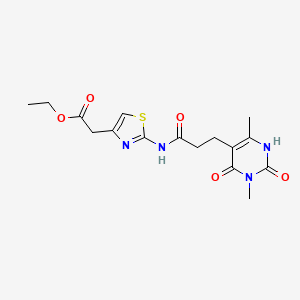
7-isobutyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "7-isobutyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of molecules that have been extensively studied for their pharmacological properties. Purine derivatives are known for their roles in various biological processes and have been utilized in the development of drugs targeting a range of conditions.
Synthesis Analysis
The synthesis of purine derivatives often involves the introduction of various substituents to the purine scaffold to achieve desired biological activities. In the case of the compound , the synthesis process would likely involve the introduction of isobutyl, methyl, and piperidinyl groups at specific positions on the purine ring. Paper discusses the synthesis of similar purine derivatives, where carboxybenzyl and chloro/cyanobenzyl groups were introduced at the N-1 and N-7 positions, respectively. These compounds were synthesized and characterized using NMR and ESI MS data, indicating a structured approach to the synthesis of complex purine derivatives.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial in determining their biological activity and interaction with biological targets. Paper provides insight into the structural exploration of a related compound, where X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations were used to confirm the favored tautomer isomer structure. The comparison between experimental XRD results and theoretical optimization parameters can provide valuable information about the stability and conformation of the molecule .
Chemical Reactions Analysis
Purine derivatives can undergo various chemical reactions depending on their substituents and the conditions they are exposed to. The reactivity of such compounds can be influenced by the presence of electrophilic and nucleophilic functional groups, as indicated by the packing diagrams, electrostatic potential map, and Mulliken population theoretical calculations discussed in paper . These analyses can help predict how the compound might interact with other molecules, which is essential for understanding its potential as a drug.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, including its thermal stability, solubility, and spectral characteristics, are important for its development as a pharmaceutical agent. Paper mentions the high thermal stability of a related compound in an open atmosphere, which is a desirable property for drug substances. Additionally, the experimental 1H NMR results, which showed excellent agreement with theoretical calculations, suggest that similar methods could be used to analyze the compound to determine its physical and chemical properties.
Scientific Research Applications
Cardiovascular Activity
Research conducted by Chłoń-Rzepa et al. (2004) focused on the synthesis of derivatives of 7-isobutyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and their cardiovascular activities. The study found that certain derivatives displayed significant prophylactic antiarrhythmic activity and hypotensive effects. This indicates potential applications in developing treatments for arrhythmias and hypertension Chłoń-Rzepa et al., 2004.
Anticancer Activity
Another study by Hartmann and Batzl (1986) explored the synthesis of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones and evaluated their mammary tumor inhibiting activities. The compounds demonstrated stronger inhibition of human placental aromatase compared to aminoglutethimide, indicating potential applications in hormone-dependent breast cancer treatment Hartmann & Batzl, 1986.
Antimycobacterial Activity
Konduri et al. (2020) designed and synthesized a series of novel purine linked piperazine derivatives targeting Mycobacterium tuberculosis. The compounds showed promising antimycobacterial activity, suggesting their potential use in developing new treatments for tuberculosis Konduri et al., 2020.
properties
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-10(2)9-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-7-5-4-6-8-19/h10H,4-9H2,1-3H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJXOWLNPNDOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isobutyl-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)



![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)


![ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3011162.png)

